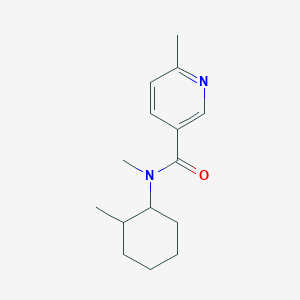
N,6-dimethyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,6-dimethyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide (DMCM) is a chemical compound that is commonly used in scientific research. It is a potent antagonist of the GABAA receptor, which is an important neurotransmitter receptor in the brain. DMCM has been used to study the mechanisms of action of GABAA receptor antagonists and to investigate the physiological effects of these compounds.
Mécanisme D'action
N,6-dimethyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide acts as a competitive antagonist of the GABAA receptor. It binds to the same site as GABA, but does not activate the receptor. This results in the inhibition of GABA-mediated neurotransmission, which can lead to increased neuronal excitability.
Biochemical and physiological effects:
N,6-dimethyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which is thought to be responsible for its anxiogenic effects. N,6-dimethyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide has also been shown to increase the release of glutamate, which is an excitatory neurotransmitter in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N,6-dimethyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide in lab experiments is that it is a potent and specific antagonist of the GABAA receptor. This allows researchers to study the effects of GABAA receptor antagonists in a controlled manner. However, one of the limitations of using N,6-dimethyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide is that it can be toxic at high doses, which can limit its usefulness in certain experiments.
Orientations Futures
There are a number of future directions for research involving N,6-dimethyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide. One area of interest is the development of new GABAA receptor antagonists that are more selective and less toxic than N,6-dimethyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide. Another area of interest is the investigation of the role of the GABAA receptor in neurological disorders such as epilepsy and anxiety disorders. Finally, there is a need for further research into the biochemical and physiological effects of N,6-dimethyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide and other GABAA receptor antagonists.
Méthodes De Synthèse
N,6-dimethyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide can be synthesized using a variety of methods. One common method involves the reaction of 3-cyanopyridine with 2-methylcyclohexylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with dimethyl sulfate to form the final compound.
Applications De Recherche Scientifique
N,6-dimethyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide has been used extensively in scientific research to study the mechanisms of action of GABAA receptor antagonists. It has been shown to block the effects of GABA, which is an inhibitory neurotransmitter in the brain. This blockade leads to increased excitability of neurons, which can result in seizures and other neurological disorders.
Propriétés
IUPAC Name |
N,6-dimethyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-11-6-4-5-7-14(11)17(3)15(18)13-9-8-12(2)16-10-13/h8-11,14H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBVQWXXGBUAQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N(C)C(=O)C2=CN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

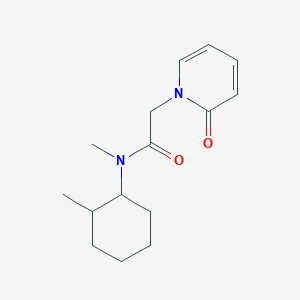
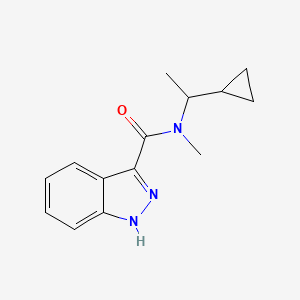
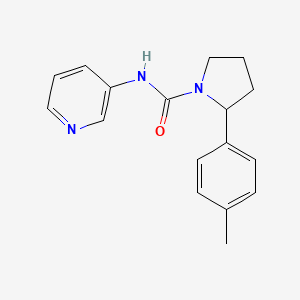

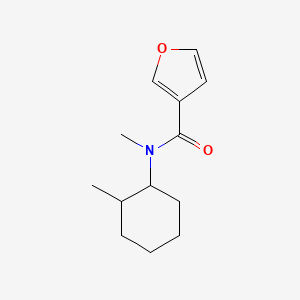
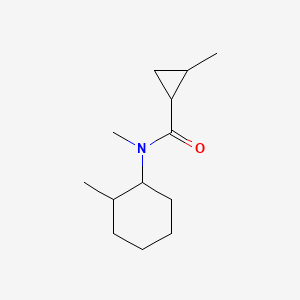
![3-[2-[2-(difluoromethoxy)-5-methylphenyl]-2-hydroxyethyl]sulfanyl-4-ethyl-1H-1,2,4-triazol-5-one](/img/structure/B7494547.png)
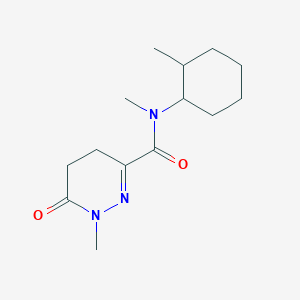
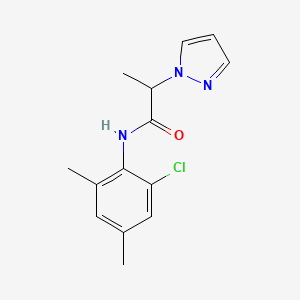
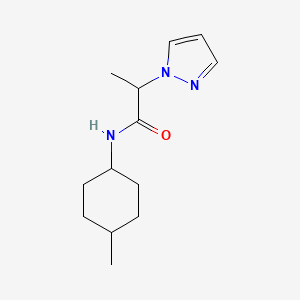
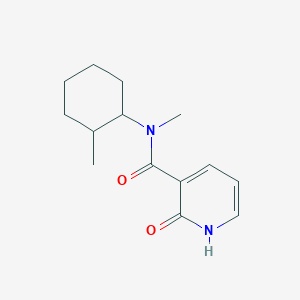
![N'-[2-(4-ethoxyphenoxy)propanoyl]-2-pyrazol-1-ylpropanehydrazide](/img/structure/B7494572.png)
![2-methyl-N-[(3-methylphenyl)methyl]cyclopropane-1-carboxamide](/img/structure/B7494589.png)
![3-[[2-(Dimethylamino)-2-thiophen-3-ylethyl]amino]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7494605.png)